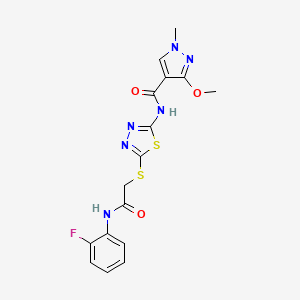

N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Description

This compound features a 1,3,4-thiadiazole core substituted with a thioether-linked 2-fluorophenylacetamide moiety and a 3-methoxy-1-methylpyrazole-4-carboxamide group. Its synthesis likely follows established protocols for heterocyclic carboxamides, involving sequential coupling reactions (e.g., thiol-alkylation and amide bond formation) as described for analogous thiazole derivatives . The thiadiazole scaffold is known for its electron-withdrawing properties, which may influence reactivity and biological activity.

Properties

IUPAC Name |

N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methoxy-1-methylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN6O3S2/c1-23-7-9(14(22-23)26-2)13(25)19-15-20-21-16(28-15)27-8-12(24)18-11-6-4-3-5-10(11)17/h3-7H,8H2,1-2H3,(H,18,24)(H,19,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKOHWHOMGRFJSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN6O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound has a molecular formula of C18H15FN4O3S2 and a molecular weight of 418.46 g/mol. Its structural features include:

- Thiadiazole ring : Known for its diverse biological activities.

- Methoxy and carboxamide groups : These functional groups enhance solubility and potential interactions with biological targets.

Anticancer Activity

Recent studies have investigated the cytotoxic effects of this compound against various cancer cell lines. For instance, derivatives of thiadiazole have demonstrated significant in vitro activity against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cells. The median inhibitory concentration (IC50) values for these compounds suggest potent anticancer properties:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 | 12.5 | |

| N-(5-(4-chlorophenyl)-1,3,4-thiadiazole) | HepG2 | 15.0 |

The compound's mechanism of action may involve the induction of apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, based on its structural similarities to other known anticancer agents, it is hypothesized that it may:

- Interact with Enzymes : The presence of the thiadiazole moiety suggests potential interactions with enzymes involved in cancer metabolism.

- Affect Signaling Pathways : It may modulate signaling pathways associated with cell proliferation and survival.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the thiadiazole ring and substituents on the aromatic rings significantly influence biological activity. For instance:

- Substitution Patterns : Variations in the position and nature of substituents (e.g., fluorine or methoxy groups) can enhance or diminish anticancer properties.

| Substituent | Effect on Activity |

|---|---|

| Fluorine at para position | Increased potency against MCF-7 cells |

| Methoxy group | Improved solubility and bioavailability |

Case Studies

Several case studies have highlighted the effectiveness of thiadiazole derivatives in cancer therapy:

- Study on MCF-7 Cells : A derivative with a piperazine ring showed enhanced cytotoxicity compared to its parent compound, indicating that structural modifications can lead to improved efficacy .

- In Vivo Studies : Animal models treated with similar thiadiazole-based compounds exhibited reduced tumor sizes, supporting their potential as therapeutic agents .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial properties. Compounds structurally related to N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide have shown efficacy against various bacterial strains. For example:

- In vitro studies have demonstrated that certain thiadiazole derivatives inhibited the growth of Xanthomonas oryzae at concentrations as low as 100 μg/mL .

- Other studies have reported significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent effects .

Antitumor Activity

Compounds containing the thiadiazole and pyrazole moieties have been investigated for their antitumor properties. The mechanism of action may involve the modulation of signaling pathways associated with cell proliferation and apoptosis:

- Case Study : A study on similar compounds indicated that they could inhibit tumor cell growth by inducing apoptosis through mitochondrial pathways .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties, which can be crucial in treating conditions characterized by chronic inflammation:

- Mechanism : The interaction with specific enzymes involved in inflammatory pathways suggests potential applications in managing inflammatory diseases .

Target Interactions

The compound's functional groups may allow it to interact with proteins or enzymes relevant to disease pathways through:

- Covalent Bond Formation : Potential covalent interactions with nucleophilic sites on target proteins.

- Hydrogen Bonding : Establishment of hydrogen bonds due to the presence of amide and methoxy groups.

- Van der Waals Interactions : Non-covalent interactions that may enhance binding affinity to biological targets.

Biochemical Pathways

Given its structural features, the compound may influence pathways involving:

- Enzymatic activity modulation

- Receptor binding related to inflammation and cancer progression

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs are compared below based on core heterocycles, substituents, and pharmacological implications:

Table 1: Structural and Functional Comparison

Structural Analysis

- Pyrimidine-based analogs () exhibit higher polarity, which may limit blood-brain barrier penetration.

- Fluorophenyl Groups : The 2-fluorophenyl substitution in the target compound is positioned to optimize π-π stacking in hydrophobic binding pockets, unlike the 4-fluorophenyl in ’s pyrrolidine derivative, which may lead to steric clashes .

- Pyrazole vs.

Pharmacological Implications

- Metabolic Stability : Thiadiazoles generally resist oxidative metabolism better than oxadiazoles (e.g., ’s oxadiazole-methyl thiazol amines) due to sulfur’s lower electronegativity .

- Target Affinity : The thioether linkage in the target compound may confer flexibility for binding to enzymes like kinases or cyclooxygenases, whereas rigid triazole-thio derivatives () show reduced adaptability .

- Solubility-Bioavailability Trade-off : While the pyrimidine analog () has higher solubility, its larger molecular weight and polar surface area likely reduce oral bioavailability compared to the target compound’s compact structure .

Research Findings

- NMR Profiling : Analogous to ’s approach, NMR analysis of the target compound would likely show distinct chemical shifts in regions corresponding to the thioether and pyrazole groups, aiding in structural validation .

- Lumping Strategy Relevance : Per , the target compound’s 1,3,4-thiadiazole core could serve as a surrogate for lumping with other thioether-containing heterocycles in pharmacokinetic modeling .

Q & A

Q. Q. How can isotope labeling (e.g., -NMR) track metabolic stability in vivo?

- Methodology : Synthesize a -labeled analog via fluorophenyl precursor incorporation. Monitor metabolic degradation in liver microsomes using -NMR or LC-MS. Compare half-life () to unlabeled compound to assess isotopic effects .

Q. What in silico tools predict ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties for this compound?

- Methodology : Use SwissADME or ADMETlab to estimate logP (lipophilicity), CYP450 inhibition, and hERG channel liability. Cross-validate with in vitro assays (e.g., Caco-2 permeability, Ames test) to resolve computational vs. experimental discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.